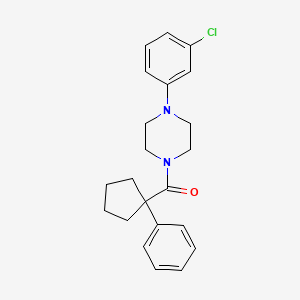

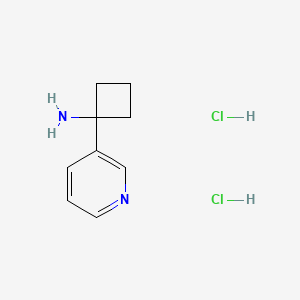

![molecular formula C11H7FNNaO2S B2831523 Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 1864064-08-3](/img/structure/B2831523.png)

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives have been synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Catalyst for Synthesis of 1,3-Thiazoles

Sodium fluoride has been identified as an efficient catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles. This process utilizes phenacyl bromides and thiourea in aqueous methanol, offering a mild and efficient pathway for producing analytically pure products at ambient temperature with excellent yields. This method signifies a straightforward approach to generating 1,3-thiazoles, potentially including derivatives of Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate, by leveraging sodium fluoride's catalytic capabilities (Banothu et al., 2014).

Electrochemical and Optical Properties of Thiazole Derivatives

Investigations into the electrochemical copolymerization of novel monomers, such as benzimidazole derivatives with 3,4-ethylenedioxythiophene, have revealed insights into modifying optical and electrochromic properties through structural adjustments. Although not directly involving this compound, this research outlines the potential for exploiting similar thiazole structures in the development of materials with tailored electrochemical behaviors (Soylemez et al., 2015).

Phenylating Reagent in Organic Synthesis

Sodium tetraphenylborate has been utilized as a phenylating agent in the palladium-catalyzed phenylation of alkenes and acid chlorides. This showcases the utility of sodium salts in facilitating organic transformations, suggesting potential research applications for this compound in synthesizing phenylated derivatives through similar catalytic processes (Cho et al., 1993).

Synthesis of Thiazolo[3,2-b]-1,2,4-triazole Derivatives

Research into the synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives substituted with anti-inflammatory agents highlights the versatility of thiazole compounds. These studies provide a foundation for exploring this compound in the development of new pharmaceuticals with potential anti-inflammatory and analgesic properties (Doğdaş et al., 2007).

Photodegradation Study of Thiazole-Containing Compounds

A study on the photo-degradation behavior of thiazole-containing pharmaceutical compounds reveals the stability and degradation pathways under light exposure. Understanding the degradation products and mechanisms can inform the development and storage conditions for derivatives of this compound to ensure their stability and efficacy (Wu et al., 2007).

properties

IUPAC Name |

sodium;2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S.Na/c12-8-4-2-1-3-7(8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPQKQIQBQTEKO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)CC(=O)[O-])F.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FNNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)

![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)

![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2831444.png)

![N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride](/img/structure/B2831446.png)

![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)

![2-Chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B2831455.png)

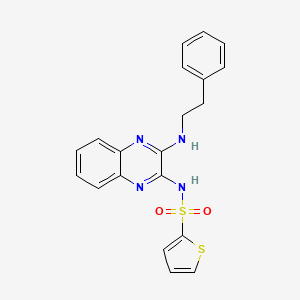

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)